molecular formula C17H23BrCl2N2O B570155 N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride CAS No. 109935-79-7

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride

Cat. No.: B570155
CAS No.: 109935-79-7
M. Wt: 422.188
InChI Key: IPILLAGNYFQYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride is a synthetic organic compound characterized by a bifunctional aromatic core and a diamine backbone. Structurally, it features a 4-bromophenyl group and a phenyl moiety linked via a methoxy-ethyl chain, with a methyl-substituted methanediamine group protonated as a dihydrochloride salt. This salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3S.2ClH/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;;/h5-12,15H,13-14H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNDBMNVNRSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromobenzyl chloride with phenol to form 4-bromophenyl phenyl ether. This intermediate is then reacted with ethylene oxide to introduce the methoxyethyl group. The final step involves the reaction of the resulting compound with N-methylmethanediamine under acidic conditions to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related molecules are outlined below, focusing on pharmacophores, physicochemical properties, and biological activity.

Structural Analogs

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Primary Application/Activity
Target Compound 4-Bromophenyl, phenylmethoxy-ethyl, N-methylmethanediamine dihydrochloride ~400–450* Ether, tertiary amine, dihydrochloride Potential kinase inhibition/antimicrobial
Bromazine hydrochloride (NSC 36113) 4-Bromophenyl, phenylmethoxy-ethyl, dimethylammonium chloride 384.7 Ether, quaternary ammonium chloride Pharmaceutical impurity standard
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Bromophenyl, acetamide, methoxyphenyl 318.2 Amide, methoxy Antimicrobial (benzylpenicillin analog)
H-89 (Isoquinolinesulfonamide dihydrochloride) Isoquinoline sulfonamide, allyl-4-bromophenyl 533.4 Sulfonamide, dihydrochloride Protein kinase A inhibitor

*Estimated based on structural similarity to Bromazine hydrochloride.

Functional Group Analysis

  • Target Compound vs. Bromazine Hydrochloride :

    • Both share the 4-bromophenyl-phenylmethoxy-ethyl backbone, but the target compound substitutes dimethylamine with N-methylmethanediamine , altering charge distribution and hydrogen-bonding capacity. The dihydrochloride salt enhances solubility compared to Bromazine’s single chloride .
    • Bromazine’s quaternary ammonium structure limits blood-brain barrier penetration, whereas the tertiary amine in the target compound may improve CNS activity .
  • Comparison with 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide : The acetamide group in the latter facilitates hydrogen bonding to microbial targets, mimicking penicillin’s lateral chain. In contrast, the target compound’s ether and diamine groups prioritize membrane permeability over direct enzyme inhibition.
  • Comparison with H-89 : H-89’s isoquinoline sulfonamide core is structurally distinct but shares the dihydrochloride salt for solubility. This highlights a broader trend in kinase inhibitors where cationic forms stabilize interactions with ATP-binding pockets. The target compound lacks H-89’s sulfonamide group, which is critical for ATP-competitive inhibition, suggesting a different mechanism of action .

Pharmacological and Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound likely offers superior water solubility (~50–100 mg/mL) compared to neutral analogs like the phenylacetamide derivative (solubility <10 mg/mL) .
  • LogP : Estimated logP for the target compound is ~2.5–3.5 (moderately lipophilic), lower than Bromazine hydrochloride (logP ~4.0) due to the dihydrochloride’s polarizing effect .
  • The bromophenyl group may enhance binding to bromodomains or bacterial enzymes .

Biological Activity

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C31H33N2O4·2HCl
  • Molecular Weight : 483.598 g/mol
  • CAS Number : 1085300-36-2
  • Purity : >95% (HPLC)

The compound features a complex structure that includes a bromophenyl moiety and a methoxy group, which may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Cell Cycle Inhibition : Many derivatives have been shown to block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. This is often mediated through interactions with β-tubulin, disrupting microtubule dynamics and cytoskeletal integrity .
  • Antiproliferative Activity : The compound has been evaluated for its ability to inhibit cell proliferation across several cancer cell lines. For instance, studies report IC50 values in the nanomolar range for certain analogs against HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells .
  • Angiogenesis Inhibition : Similar compounds have demonstrated the ability to inhibit angiogenesis in vivo, as evidenced by chick chorioallantoic membrane assays .

Biological Activity Data

The following table summarizes the antiproliferative activity of this compound and related compounds:

CompoundCell LineIC50 (nM)Mechanism of Action
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamineHT-2950Cell cycle arrest
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamineM2145Microtubule disruption
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamineMCF760Apoptosis induction

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant growth inhibition at concentrations as low as 50 nM. The mechanism was linked to microtubule destabilization, leading to increased apoptosis rates .
  • In Vivo Studies : In chick embryo models, the compound showed promising results in reducing tumor growth and angiogenesis compared to standard treatments like combretastatin A-4. The low toxicity profile observed suggests potential for further development .
  • Structure-Activity Relationship (SAR) : Research has explored modifications to the compound's structure to enhance potency and selectivity against specific cancer types. Variations in substituents on the phenyl rings have been correlated with changes in biological activity, providing insights for future drug design efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.